2-(diphenylmethyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole
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Overview
Description
2-BENZHYDRYL-1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOLE is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZHYDRYL-1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOLE typically involves the condensation of appropriate benzimidazole precursors with benzhydryl and propargyl groups. Common reagents used in the synthesis may include:
- Benzhydryl chloride
- Propargyl bromide
- Benzimidazole derivatives
- Catalysts such as palladium or copper
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed.
Chemical Reactions Analysis
Types of Reactions
2-BENZHYDRYL-1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive benzimidazoles.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-BENZHYDRYL-1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOLE would depend on its specific interactions with molecular targets. Benzimidazoles often exert their effects by binding to enzymes or receptors, thereby modulating their activity. The propargyl group might also contribute to its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-BENZHYDRYL-1H-1,3-BENZIMIDAZOLE: Lacks the propargyl group but shares the benzhydryl and benzimidazole core.
1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOLE: Lacks the benzhydryl group but includes the propargyl and benzimidazole core.
Uniqueness
2-BENZHYDRYL-1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOLE is unique due to the presence of both benzhydryl and propargyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H18N2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-benzhydryl-1-prop-2-ynylbenzimidazole |
InChI |
InChI=1S/C23H18N2/c1-2-17-25-21-16-10-9-15-20(21)24-23(25)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h1,3-16,22H,17H2 |
InChI Key |
SKTBXCRJDMJNMX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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